

VT-1129: A Head-to-Head Comparison with Other Azole Antifungals

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Compound of Interest

Compound Name: *Quilseconazole*

Cat. No.: *B610385*

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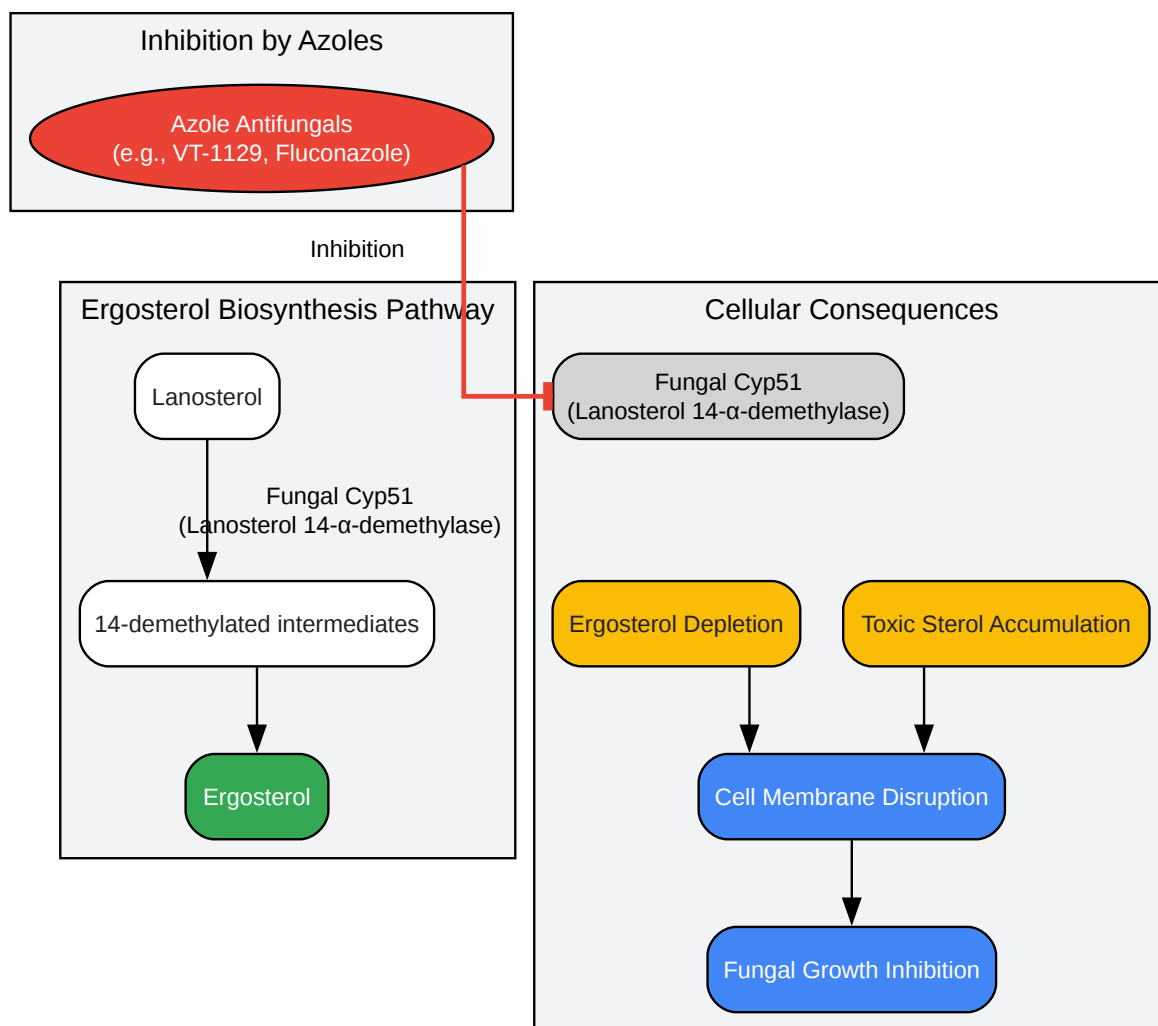
For Researchers, Scientists, and Drug Development Professionals

VT-1129, also known as **quilseconazole**, represents a significant advancement in the class of azole antifungals. Its unique tetrazole structure confers a high degree of selectivity for the fungal cytochrome P450 enzyme Cyp51 (also known as lanosterol 14- α -demethylase) over its human counterpart.^{[1][2][3]} This enhanced selectivity profile suggests a lower potential for the drug-drug interactions and side effects that can complicate therapy with currently available azole agents.^{[1][2]} This guide provides a comprehensive head-to-head comparison of VT-1129 with other key azole antifungals, supported by available experimental data.

Mechanism of Action: A Shared Pathway with a Key Difference

Like other azoles, VT-1129 disrupts the integrity of the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. Specifically, it targets Cyp51, an enzyme essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.^{[1][4]} The inhibition of Cyp51 leads to the depletion of ergosterol and the accumulation of toxic 14 α -methylated sterols, ultimately resulting in the cessation of fungal growth and cell death.^{[1][4]}

The key distinction of VT-1129 lies in its tetrazole ring, which binds to the heme iron in the active site of fungal Cyp51 with high affinity.^[2] This structural feature is designed to enhance its selectivity for the fungal enzyme over human P450 enzymes, including human Cyp51.^{[1][2]}



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Figure 1: Mechanism of action of azole antifungals.

In Vitro Activity: A Potent Antifungal Agent

VT-1129 has demonstrated potent in vitro activity against a range of clinically important fungi, including species that are resistant to other azoles.

Comparative Minimum Inhibitory Concentrations (MICs)

The following tables summarize the available MIC data for VT-1129 in comparison to other azoles. MIC values are presented in µg/mL.

Organism	Antifungal Agent	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Cryptococcus neoformans	VT-1129	≤0.015 - 2	0.03	0.125	[5]
Fluconazole	0.25 - 64	4	16	[5]	
Cryptococcus gattii	VT-1129	≤0.015 - 0.5	0.03	0.125	[5]
Fluconazole	0.25 - >64	4	16	[5]	
Candida glabrata (azole-resistant)	VT-1129	0.03 - 2	0.25	1	[6]
Candida krusei (fluconazole-resistant)	VT-1129	0.03 - 0.5	0.125	0.25	[6]

Selectivity for Fungal Cyp51: A Key Differentiator

A major limitation of some azole antifungals is their potential to inhibit human cytochrome P450 enzymes, leading to adverse drug reactions and interactions. VT-1129 has been specifically designed to exhibit high selectivity for the fungal Cyp51 enzyme.

The following table presents the 50% inhibitory concentrations (IC₅₀) and dissociation constants (K_d) for VT-1129 and other azoles against fungal and human Cyp51. A higher selectivity index (Human IC₅₀ / Fungal IC₅₀) indicates greater selectivity for the fungal target.

Antifungal Agent	Fungal Cyp51 (Cryptococcus) IC50 (μM)	Human Cyp51 IC50 (μM)	Selectivity Index	Fungal Cyp51 (Cryptococcus) Kd (nM)	Human Cyp51 Kd (μM)	Reference
VT-1129	0.14 - 0.20	~600	~3000 - 4285	14 - 25	4.53	[1]
Fluconazole	1.3 - 1.8	>1000	>555 - 769	19 - 52	~30.5	[1]
Itraconazole	0.15 - 0.18	~2.5	~14 - 17	4 - 11	0.042 - 0.131	[1]
Voriconazole	0.15 - 0.19	~100	~526 - 667	8 - 20	~2.3	[1]

In Vivo Efficacy: Promising Results in a Preclinical Model

VT-1129 has demonstrated significant efficacy in a murine model of cryptococcal meningitis, a life-threatening fungal infection of the central nervous system.

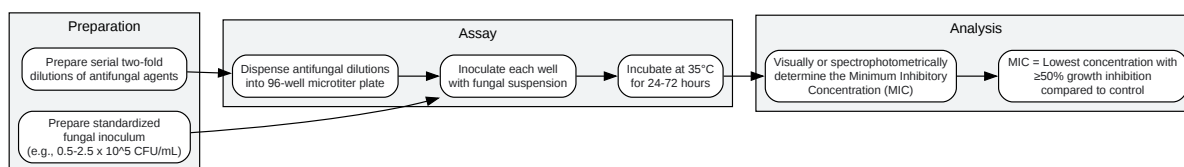
In a head-to-head study, orally administered VT-1129 was compared to fluconazole in mice intracranially inoculated with *Cryptococcus neoformans*.

Treatment Group	Dose	Median Survival (days)	Survival at Day 30 (%)	Brain Fungal Burden Reduction (log10 CFU/g) vs. Control	Reference
VT-1129	20 mg/kg once daily	>30	100	Significant	[5]
Fluconazole	20 mg/kg once daily	>28	40-60	Significant	[5]
Placebo	-	10.5	40	-	[5]

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

The in vitro activity of VT-1129 and comparator azoles is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).



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Figure 2: Broth microdilution susceptibility testing workflow.

Key Steps:

- **Preparation of Antifungal Agents:** Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a standard medium, such as RPMI-1640, to achieve the desired final concentrations.
- **Inoculum Preparation:** Fungal isolates are grown on agar plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium to achieve the final inoculum concentration.
- **Microplate Inoculation:** The prepared antifungal dilutions are dispensed into the wells of a 96-well microtiter plate. Each well is then inoculated with the standardized fungal suspension. A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are included.
- **Incubation:** The microtiter plates are incubated at 35°C for a specified period, typically 24 to 72 hours, depending on the fungus being tested.^[5]
- **MIC Determination:** The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically $\geq 50\%$) compared to the growth in the control well.^[7] This can be assessed visually or by using a microplate reader.

In Vivo Efficacy (Murine Model of Cryptococcal Meningitis)

The in vivo efficacy of VT-1129 is evaluated in a well-established murine model of cryptococcal meningitis.

Key Steps:

- **Infection:** Mice (e.g., specific pathogen-free female BALB/c) are anesthetized and inoculated intracranially with a suspension of *Cryptococcus neoformans*.
- **Treatment:** Treatment with the antifungal agent (e.g., VT-1129 or fluconazole) or a placebo vehicle is initiated at a specified time post-infection (e.g., 24 hours). The drugs are typically administered orally via gavage.

- **Monitoring:** The animals are monitored daily for signs of illness, and their body weight is recorded.
- **Endpoints:** The primary endpoints of the study are survival time and the fungal burden in the brain.
 - **Survival:** The number of surviving animals in each treatment group is recorded daily, and the median survival time is calculated.
 - **Fungal Burden:** At the end of the study or at specific time points, animals are euthanized, and their brains are aseptically removed. The brains are homogenized, and serial dilutions are plated on nutrient agar to determine the number of colony-forming units (CFUs) per gram of brain tissue.

Conclusion

The available data indicate that VT-1129 is a highly potent and selective inhibitor of fungal Cyp51. Its in vitro activity against key fungal pathogens, including azole-resistant strains, and its promising in vivo efficacy in a challenging model of cryptococcal meningitis, position it as a promising candidate for the treatment of invasive fungal infections. The enhanced selectivity of VT-1129 for the fungal target enzyme may translate into an improved safety profile and fewer drug-drug interactions compared to some of the currently available azole antifungals. Further clinical studies are warranted to fully elucidate the therapeutic potential of this novel agent.

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